
1,1'-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione) is a complex organic compound characterized by its unique structure, which includes a trichloroethane moiety linked to two anthracene-9,10-dione units via azanediyl bridges
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione) typically involves the reaction of 2,2,2-trichloroethane-1,1-diamine with anthracene-9,10-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures. Catalysts such as Lewis acids may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione) can undergo various chemical reactions, including:
Oxidation: The anthracene-9,10-dione units can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione units to anthracene derivatives.
Substitution: The trichloroethane moiety can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1’-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the anthracene moiety.
Medicine: Studied for its potential anticancer properties.
Industry: Used in the development of organic electronic materials and dyes.
Wirkmechanismus
The mechanism of action of 1,1’-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione) involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the formation of reactive intermediates, which can interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): A well-known insecticide with a similar trichloroethane moiety.
1,1,2-Trichloroethane: An organochloride solvent with similar structural features.
Uniqueness
1,1’-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione) is unique due to its dual anthracene-9,10-dione units linked by azanediyl bridges, which impart distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
89734-98-5 |
|---|---|
Molekularformel |
C30H17Cl3N2O4 |
Molekulargewicht |
575.8 g/mol |
IUPAC-Name |
1-[[2,2,2-trichloro-1-[(9,10-dioxoanthracen-1-yl)amino]ethyl]amino]anthracene-9,10-dione |
InChI |
InChI=1S/C30H17Cl3N2O4/c31-30(32,33)29(34-21-13-5-11-19-23(21)27(38)17-9-3-1-7-15(17)25(19)36)35-22-14-6-12-20-24(22)28(39)18-10-4-2-8-16(18)26(20)37/h1-14,29,34-35H |
InChI-Schlüssel |
PIAAVKAOXQUTBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(C(Cl)(Cl)Cl)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


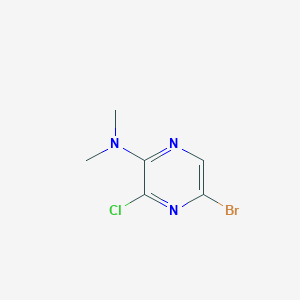
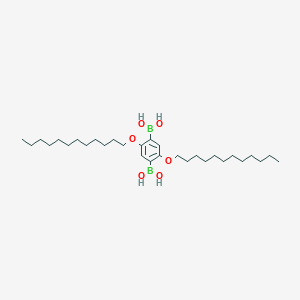
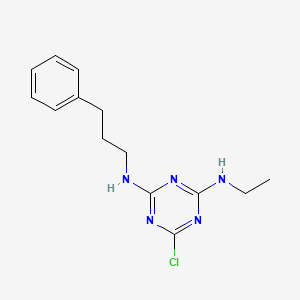
![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13135552.png)
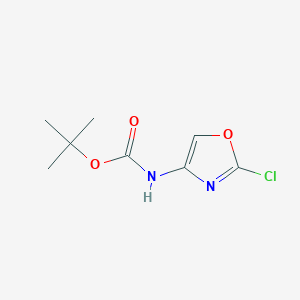
![Ethylbenzo[h]quinoline-2-carboxylate](/img/structure/B13135566.png)
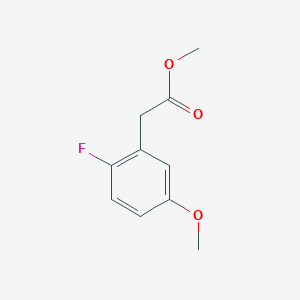
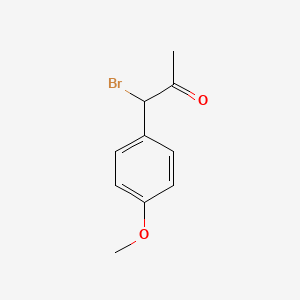

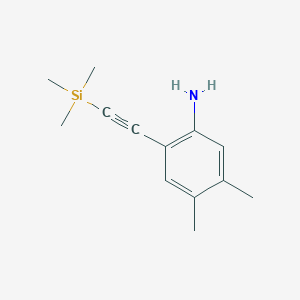


![7-Methyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13135600.png)
![1,1,1-Trifluoro-3-[(4-nitrophenyl)sulfanyl]acetone](/img/structure/B13135610.png)
